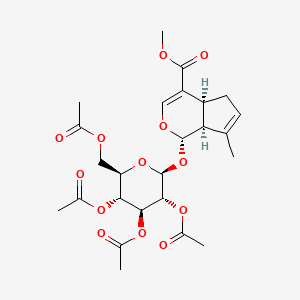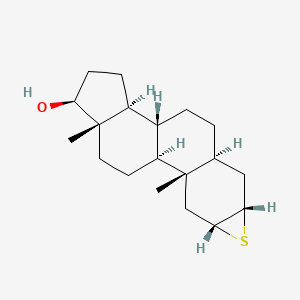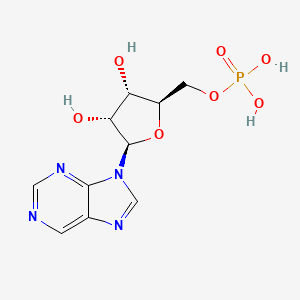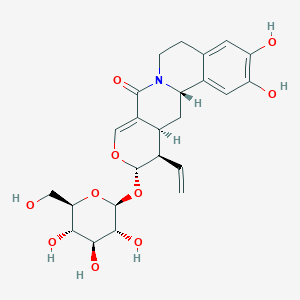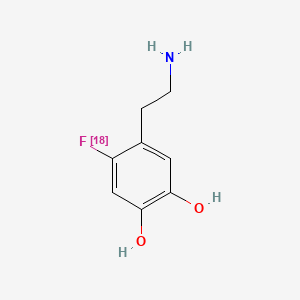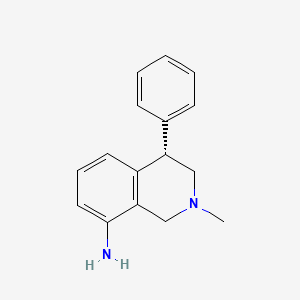
(-)-Nomifensine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Uptake Inhibition
Nomifensine is known to inhibit the uptake of neurotransmitters like noradrenaline and serotonin in rat brain synaptosomes. It's suggested that this inhibitory action, especially its strong effect on noradrenaline uptake, contributes to its central stimulating component (Schacht & Heptner, 1974).
Applications in Parkinsonism
Research has explored the use of nomifensine in Parkinsonism patients. It was found to have a moderate therapeutic action, facilitating dopaminergic and noradrenergic transmission, which could be beneficial for patients with Parkinson's disease (Teychenné et al., 1976).
Diagnostic Use in Hyperprolactinemic States
Nomifensine has been used as a neuropharmacological tool for distinguishing individuals with and without pituitary adenoma, particularly in cases involving hyperprolactinemia. It activates dopamine neurotransmission, which can influence plasma prolactin levels, providing diagnostic insights (Müller et al., 1978).
Studying Amine Uptake
As an experimental antidepressive drug, nomifensine has been a potent inhibitor of noradrenaline and dopamine uptake, offering a tool for studying these mechanisms in neuroscience research (Tuomisto, 1977).
Metabolism and Toxic Responses
The metabolism of nomifensine to a dihydroisoquinolinium ion metabolite has been studied, particularly focusing on its interaction with human enzymes. This research is significant in understanding the toxic responses such as hemolytic anemia and hepatotoxicity associated with nomifensine (Obach & Dalvie, 2006).
Effect on Dopamine Signals
Nomifensine has been observed to amplify subsecond dopamine signals in the ventral striatum of freely-moving rats, highlighting its potential role in understanding rapid dopamine signaling in the brain (Robinson & Wightman, 2004).
Pharmacological Profile
The pharmacological profile of nomifensine differentiates it from existing groups of psychotropic agents. It has been noted for its potent dopamine agonist properties, powerful noradrenaline uptake inhibition, and relatively weaker serotonin uptake inhibition. This unique pattern of effects on monoamine neurotransmitters has been reflected in its behavioral activity in clinical studies (Hanks, 1977).
Neuronal Uptake Pumps
Research using [3H]-Nomifensine has helped in studying sites associated with high-affinity uptake pumps for neurotransmitters like norepinephrine and dopamine in the central nervous system (Zahniser & Dubocovich, 1986).
Eigenschaften
CAS-Nummer |
89664-18-6 |
|---|---|
Produktname |
(-)-Nomifensine |
Molekularformel |
C16H18N2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |
InChI |
InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
XXPANQJNYNUNES-AWEZNQCLSA-N |
Isomerische SMILES |
CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Kanonische SMILES |
CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



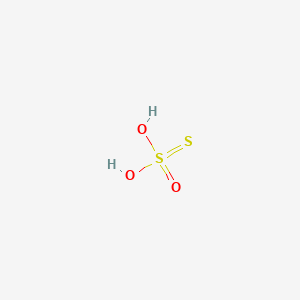

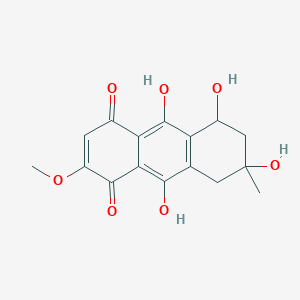
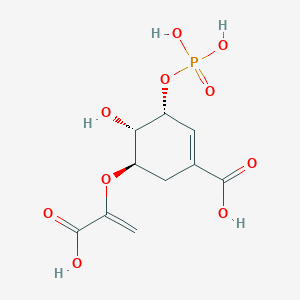
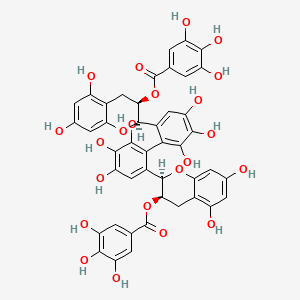
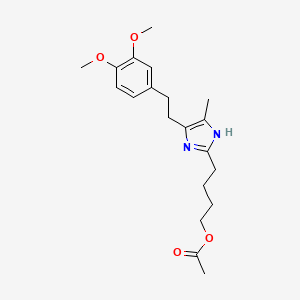
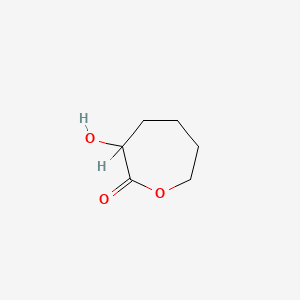
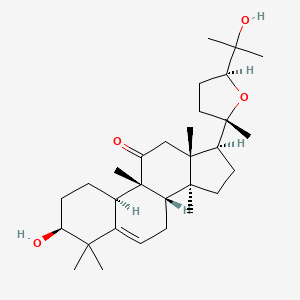
![2-{[(2S)-2-hydroxypropyl]sulfanyl}ethanesulfonic acid](/img/structure/B1193942.png)
